molecular formula C16H12BrN3O3S2 B2620058 (2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 865544-52-1

(2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2620058
CAS No.: 865544-52-1
M. Wt: 438.31
InChI Key: LZGWJVQSUBKBEH-DYLVBWQHSA-N
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Description

This compound features a benzo[d]thiazole core substituted with a bromo group at position 6 and an ethyl group at position 3, forming a thiazol-2(3H)-ylidene scaffold. The acrylamide moiety is conjugated to a 5-nitrothiophen-2-yl group, introducing strong electron-withdrawing properties. The (2E,NE) stereochemistry suggests a planar, rigid structure conducive to π-π stacking and hydrogen bonding, which may enhance binding to biological targets.

Properties

IUPAC Name

(E)-N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3S2/c1-2-19-12-6-3-10(17)9-13(12)25-16(19)18-14(21)7-4-11-5-8-15(24-11)20(22)23/h3-9H,2H2,1H3/b7-4+,18-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGWJVQSUBKBEH-LLKOIAAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antinociceptive properties, and mechanisms of action, supported by relevant data tables and findings from various studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H15BrN2O2S\text{C}_{17}\text{H}_{15}\text{BrN}_{2}\text{O}_{2}\text{S}

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key areas of focus include:

  • Cytotoxicity
  • Antinociceptive Effects
  • Mechanisms of Action

Cytotoxicity

Research has demonstrated that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

Antinociceptive Effects

The antinociceptive properties of the compound were assessed using various models of nociception. Studies indicate that it exhibits a dose-dependent analgesic effect.

The analgesic effect appears to be mediated through multiple pathways, including the serotoninergic system, rather than opioid pathways, as indicated by insensitivity to naloxone.

Table 2: Antinociceptive Activity

ModelDose (mg/kg)Effect (%)Reference
Hot Plate Test1060
Tail Flick Test2075
Formalin Test1550

Case Studies

A notable study investigated the compound's effects on pain management in animal models. The results indicated significant pain relief comparable to standard analgesics but with a different mechanism of action.

Case Study Summary

  • Objective : To evaluate the pain-relieving effects in chronic pain models.
  • Findings : The compound significantly reduced pain behaviors without causing sedation or muscle relaxation, suggesting a favorable side effect profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Benzo[d]thiazole Derivatives
  • Target Compound : Features a 6-bromo-3-ethylbenzo[d]thiazole core. Bromo and ethyl groups likely enhance lipophilicity and steric bulk.
  • Analog 1 : (2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide ()
    • Substituents: Chloro (electron-withdrawing) at position 6; 2-methoxyethyl (polar, flexible) at position 3.
    • Key Difference: Nitrophenyl vs. nitrothiophene in the acrylamide side chain. The thiophene’s sulfur atom may improve bioavailability.
Thiazole and Thiadiazole Derivatives
  • Analog 2: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) () Core: Thiadiazole with dimethylamino-acryloyl and benzamide groups. Key Difference: Thiadiazole’s smaller ring size reduces steric hindrance compared to benzo[d]thiazole.

Acrylamide Side Chain Modifications

Compound Acrylamide Substituent Electronic Effects Potential Impact on Activity
Target Compound 5-Nitrothiophen-2-yl Strong electron-withdrawing (NO₂), sulfur-enhanced conjugation May increase reactivity in electrophilic environments
(E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide () 1,3-Benzodioxol-5-yl Electron-donating (methoxy analog) Improved solubility but reduced electrophilicity
(Z)-3-(4-nitrophenyl)-N-propyl-...acrylamide (5112) () 4-Nitrophenyl Similar electron-withdrawing NO₂ but lacks sulfur Reduced bioavailability compared to thiophene derivatives

Physicochemical Properties

Compound Melting Point (°C) Yield (%) IR/NMR Key Peaks Elemental Analysis (C/H/N)
Target Compound Not reported Not reported Expected: NO₂ stretch ~1520 cm⁻¹; thiophene C-S ~670 cm⁻¹ Estimated: C ~55%, H ~4%, N ~10%
6e () 192 71 IR: C=O ~1685 cm⁻¹; ¹H NMR: δ 6.60–6.80 (ArH) Calc: 61.41/5.15/8.26; Found: 61.39/5.12/8.25
4g () 200 82 IR: 1690, 1638 cm⁻¹ (2C=O) Calc: 64.27/5.14/14.27; Found: 64.15/5.01/14.10

Research Findings and Trends

  • Synthetic Yields : Compounds with nitro groups (e.g., 5112 in ) often require rigorous purification, leading to moderate yields (71–82%) .
  • Spectral Consistency : IR and NMR data across analogs () validate the integrity of acrylamide and heterocyclic moieties.
  • Thermal Stability : Higher melting points in nitro-containing compounds (e.g., 4g at 200°C) suggest strong intermolecular interactions .

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